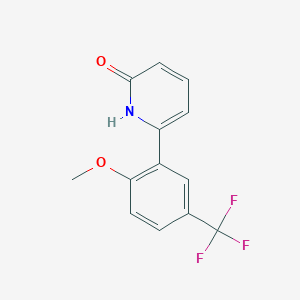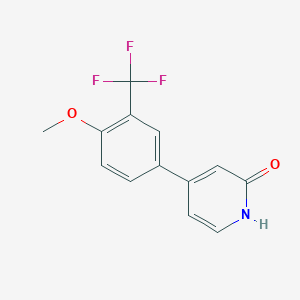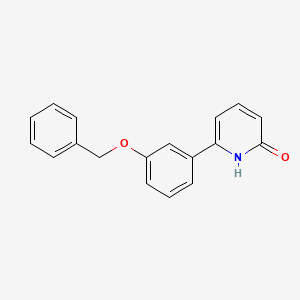
3-(3-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% (3-DMPH-2-HP) is a compound belonging to the class of organic compounds known as pyridines. It is a colorless solid with a melting point of 130-132 °C, and is soluble in water and ethanol. 3-DMPH-2-HP is widely used in scientific research due to its various applications, and its ability to act as a catalyst in certain chemical reactions.
科学的研究の応用
3-(3-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% is widely used in scientific research due to its various applications. It is used as a reagent in the synthesis of a variety of compounds, such as pyridinium salts, pyridinium derivatives, and other heterocyclic compounds. 3-(3-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% has also been used as a catalyst in the synthesis of polymers, as well as in the synthesis of dyes and pigments. In addition, it has been used in the synthesis of pharmaceuticals, such as anti-inflammatory drugs and anti-infective agents.
作用機序
The mechanism of action of 3-(3-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% is not well understood. However, it is believed that the compound acts as an electron donor, donating electrons to the substrate and thus facilitating the reaction. It is also thought to act as a Lewis acid, forming complexes with the substrate and thus increasing the rate of the reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(3-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% have not been extensively studied. However, it is believed that the compound may have some anti-inflammatory and anti-microbial properties. In addition, it has been shown to possess antioxidant activity, and may be useful in the treatment of certain diseases, such as cancer.
実験室実験の利点と制限
The main advantage of using 3-(3-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% in laboratory experiments is that it is relatively inexpensive and readily available. In addition, it is non-toxic and does not require any special handling or storage. However, the compound is not very stable, and is prone to decomposition when exposed to light or air. Furthermore, it has a low solubility in water, so it is not suitable for use in aqueous solutions.
将来の方向性
The future directions for 3-(3-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% are numerous. Further research is needed to better understand its mechanism of action and its biochemical and physiological effects. In addition, studies are needed to determine its potential applications in the synthesis of other compounds, such as polymers and pharmaceuticals. Furthermore, research is needed to determine the optimal conditions for its use in laboratory experiments, and to develop more efficient and cost-effective methods for its synthesis. Finally, further studies are needed to explore its potential therapeutic applications, such as its use as an anti-inflammatory or anti-microbial agent.
合成法
3-(3-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% is synthesized through a two-step process. The first step involves the reaction of 3-bromo-2-hydroxypyridine with dimethylsulfamoyl chloride in the presence of a base, such as sodium carbonate, to form a dimethylsulfamoyl-substituted intermediate. This intermediate is then reacted with 3-chloro-2-hydroxypyridine in aqueous acetic acid to form 3-(3-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95%.
特性
IUPAC Name |
N,N-dimethyl-3-(2-oxo-1H-pyridin-3-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-15(2)19(17,18)11-6-3-5-10(9-11)12-7-4-8-14-13(12)16/h3-9H,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPVTZZQMSVENKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=CC=CNC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














